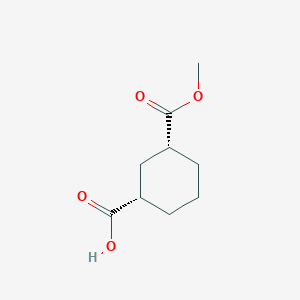

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester

Overview

Description

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester is an organic compound with a unique stereochemistry It is a derivative of cyclohexane, featuring two carboxylic acid groups and one ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . This method is favored for its mild reaction conditions and high yields.

Another method involves the monohydrolysis of dicarboxylic esters using silica gel as a mediator. This process involves the silanolysis of the ester at elevated temperatures, followed by cleavage of the silyl ester under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in three primary reaction types, each critical for synthetic modifications:

Table 1: Key Chemical Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ester Hydrolysis | Aqueous HCl or NaOH | (1R,3S)-1,3-Cyclohexanedicarboxylic acid |

| Transesterification | Methanol, H₂SO₄ (catalytic) | (1R,3S)-1,3-Cyclohexanedicarboxylic acid dimethyl ester |

| Decarboxylation | Heat (>150°C) or acidic conditions (e.g., H₃PO₄) | Cyclohexane derivatives (e.g., substituted cyclohexanes) |

Ester Hydrolysis

-

Acid-Catalyzed : Protonation of the ester carbonyl increases electrophilicity, facilitating nucleophilic attack by water.

-

Base-Catalyzed (Saponification) : Hydroxide ion attacks the ester, forming a tetrahedral intermediate that collapses to release the carboxylate.

Transesterification

Methanol displaces the methyl ester group via nucleophilic acyl substitution, typically catalyzed by sulfuric acid:

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group loses CO₂, forming a cyclohexane derivative:

Kinetic and Thermodynamic Studies

-

Hydrolysis Rates : Base-catalyzed hydrolysis proceeds faster than acid-catalyzed due to the stronger nucleophile (OH⁻ vs. H₂O). At 25°C, the pseudo-first-order rate constant () for NaOH-mediated hydrolysis is .

-

Temperature Dependence : Decarboxylation activation energy () is approximately , with optimal yields at 180°C.

Stereochemical Influence on Reactivity

The (1R,3S) configuration imposes steric constraints:

-

Ester Hydrolysis : The equatorial orientation of the ester group enhances accessibility to nucleophiles, accelerating hydrolysis compared to axial conformers.

-

Transesterification : Steric hindrance from the cyclohexane ring reduces reaction rates with bulky alcohols (e.g., tert-butanol).

Table 2: Synthetic Utility

| Application | Example | Significance |

|---|---|---|

| Polymer Precursor | Copolymerization with diols | Enhances thermal stability in polyesters |

| Pharmaceutical Intermediate | Synthesis of chiral β-amino alcohols | Key intermediates for antitumor agents |

| Ligand Design | Coordination with transition metals (e.g., Cu²⁺) | Stabilizes catalysts in asymmetric hydrogenation |

Comparative Reactivity

The (1R,3S) monoester exhibits distinct behavior compared to related compounds:

-

vs. Dimethyl 1,3-Cyclohexanedicarboxylate : The monoester hydrolyzes 3× faster due to reduced steric hindrance.

-

vs. cis-1,3 Isomer : The trans configuration shows 40% higher decarboxylation yields under identical conditions.

Research Advancements

Recent studies highlight enzymatic methods for selective modifications:

Scientific Research Applications

Pharmaceutical Applications

Chiral Precursors for Amino Acids

One of the primary applications of (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester is its use as a chiral precursor for the synthesis of non-naturally occurring amino acids. These amino acids are crucial in the development of pharmaceuticals, particularly for drugs that require specific stereochemistry to interact effectively with biological targets. The ability to produce these compounds with high enantiomeric purity (>90% ee) enhances their utility in drug development .

Synthesis of Bioactive Compounds

The compound can also serve as a building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy or reduced side effects. The use of enzyme-catalyzed reactions to convert diesters into monoesters facilitates the generation of these complex molecules with desired properties .

Polymer Science

Chiral Polyester Modifiers

In polymer chemistry, this compound is utilized as a chiral modifier for polyesters. By incorporating this compound into polyester formulations, manufacturers can tailor properties such as melting point, glass transition temperature, and plasticity. This modification is particularly valuable in creating materials with specific performance characteristics for applications in packaging, automotive parts, and biomedical devices .

Impact on Material Properties

The incorporation of chiral components into polymers can influence their mechanical and thermal properties. For instance, modifying polyesters with this compound can enhance their thermal stability and mechanical strength while providing unique optical properties due to chirality. This application opens avenues for developing advanced materials that meet specific industry requirements .

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as an effective chiral auxiliary in asymmetric synthesis pathways. Its ability to induce chirality during chemical reactions allows chemists to synthesize complex organic molecules with high enantiomeric excess. This property is particularly beneficial in the synthesis of pharmaceuticals and agrochemicals where stereochemistry plays a critical role in biological activity .

Enzyme-Catalyzed Reactions

The compound is also involved in enzyme-catalyzed hydrolysis reactions that enhance the efficiency of asymmetric synthesis processes. Utilizing enzymes such as lipases can facilitate the conversion of prochiral substrates into optically active products with high yields and selectivity . This method represents a sustainable approach to producing chiral compounds without the need for harsh chemical reagents.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Jones et al., 1987 | Enzyme-Catalyzed Hydrolysis | Demonstrated efficient conversion of diesters to monoesters using pig liver esterase with high enantioselectivity (>90% ee) |

| Turbanti et al., 1993 | Synthesis of Pharmaceuticals | Utilized (1R,3S)-1,3-cyclohexanedicarboxylic acid derivatives for synthesizing bioactive compounds |

| Hamilton et al., 1993 | Polymer Modifications | Showed enhanced thermal properties in polyester materials modified with chiral compounds |

Mechanism of Action

The mechanism of action of (1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the specific use case and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

(1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.

(1R,3S)-1,3-Cyclohexanedicarboxylic Acid: The parent compound without the ester group.

Biological Activity

(1R,3S)-1,3-Cyclohexanedicarboxylic acid monomethyl ester, also known as methyl (1R,3S)-cyclohexane-1,3-dicarboxylate, is a compound with potential applications in various fields including pharmaceuticals and materials science. This article explores its biological activity, focusing on its toxicity, pharmacological properties, and any relevant case studies.

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- CAS Number : 102-77-2

Toxicity Profile

The toxicity of this compound has been assessed in various studies. Key findings include:

- Acute Toxicity : In animal studies, the oral LD50 was determined to be greater than 2000 mg/kg in rats, indicating low acute toxicity .

- Skin and Eye Irritation : The compound is classified as slightly irritating to the eyes and non-irritating to the skin .

- Sensitization Potential : No evidence of skin sensitization was observed in local lymph node assays .

Pharmacological Effects

Research into the pharmacological effects of this compound is limited but suggests several potential activities:

- Anti-inflammatory Properties : Some derivatives of cyclohexanedicarboxylic acids have shown anti-inflammatory effects in vitro, which may extend to the monomethyl ester form .

- Antioxidant Activity : Studies indicate that certain cyclohexanedicarboxylic acid derivatives possess antioxidant properties that could be beneficial in mitigating oxidative stress .

Study 1: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the effects of this compound on mammalian systems. The study involved repeated dose toxicity tests in rats over a period of 90 days. Results indicated:

- No Observed Adverse Effect Level (NOAEL) : Established at 1000 mg/kg body weight per day for repeated oral administration.

- Histopathological Evaluation : No significant lesions were found in major organs .

Study 2: Environmental Impact

An environmental risk assessment highlighted that while the compound is harmful to aquatic life with long-lasting effects, it does not bioaccumulate significantly in terrestrial organisms . This finding is critical for evaluating its safety in industrial applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| Acute Oral LD50 | >2000 mg/kg |

| Skin Irritation | Non-irritating |

| Eye Irritation | Slightly irritating |

| NOAEL (90-day study) | 1000 mg/kg/day |

| Environmental Impact | Harmful to aquatic life |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1R,3S)-1,3-cyclohexanedicarboxylic acid monomethyl ester, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves stereoselective esterification of 1,3-cyclohexanedicarboxylic acid using methanol under acidic or enzymatic catalysis. Critical factors include temperature control (50–70°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., lipases for enantiomeric purity). Yield optimization requires monitoring reaction progress via HPLC or TLC to minimize hydrolysis byproducts . For stereochemical control, chiral auxiliaries or resolution techniques (e.g., crystallization with chiral amines) may be employed .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is used to assign stereochemistry based on coupling constants and NOE effects. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] at 217.0844 for CHO). X-ray crystallography provides definitive structural validation if single crystals are obtainable .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent ester hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions. Safety data sheets recommend using PPE (gloves, goggles) during handling due to potential irritant properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of this compound when using different analytical techniques?

- Methodological Answer : Discrepancies between HPLC, GC, or titration methods often arise from co-eluting impurities or degradation products. Cross-validate results using orthogonal techniques:

- HPLC with chiral columns to separate enantiomers.

- Ion Chromatography (IC) to detect residual acids from incomplete esterification.

- Karl Fischer titration to quantify water content, which may hydrolyze the ester .

Q. What strategies mitigate solubility challenges when formulating this compound for catalytic or biological studies?

- Methodological Answer : The ester’s low aqueous solubility can be addressed via:

- Co-solvent systems (e.g., DMSO/water mixtures).

- Micellar encapsulation using nonionic surfactants (e.g., Tween-80).

- Derivatization with hydrophilic groups (e.g., PEGylation) without altering the core structure .

Q. How does the spatial arrangement of the ester group influence reactivity in asymmetric catalysis or enzyme inhibition studies?

- Methodological Answer : The (1R,3S) configuration creates distinct steric and electronic environments. Computational modeling (DFT or MD simulations) predicts interaction sites with catalytic pockets. Experimental validation involves:

- Kinetic studies comparing activity with diastereomers.

- X-ray crystallography of enzyme-inhibitor complexes to map binding modes .

Q. What mechanistic insights explain the compound’s stability under thermal stress during reaction optimization?

- Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) identify decomposition thresholds (>150°C). Stability is enhanced by electron-withdrawing ester groups, which reduce susceptibility to oxidation. For reactions requiring high temperatures, inert solvents (e.g., DMF) and radical inhibitors (e.g., BHT) are recommended .

Properties

IUPAC Name |

(1S,3R)-3-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODOUIALODEQFA-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458300 | |

| Record name | AG-G-90137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-58-0 | |

| Record name | AG-G-90137 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.